molecular formula C11H14N2O B1368170 1-((Pyridin-3-YL)methyl)piperidin-4-one CAS No. 41661-57-8

1-((Pyridin-3-YL)methyl)piperidin-4-one

Cat. No. B1368170
CAS RN: 41661-57-8
M. Wt: 190.24 g/mol
InChI Key: OTULPMPRCARKLQ-UHFFFAOYSA-N
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Description

This compound belongs to the phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It targets the protein serine/threonine-protein kinase B-raf .


Synthesis Analysis

A series of 2,6-diaryl-3-methyl-4-piperidones were synthesized by Mannich reaction (condensation) of ethyl methyl ketone, benzaldehyde, substituted aromatic aldehydes, and ammonium acetate . Thiosemicarbazone derivatives of 2,6-diaryl-3-methyl-4-piperidones were synthesized by reaction of 2,6-diaryl-3-methyl-4-piperidones with thiosemicarbazide .


Molecular Structure Analysis

The structure of this compound is also available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

The antibacterial activity of all the synthesized compounds are good enough in comparison to ampicillin while the antifungal activity of thiosemicarbazone derivatives of piperidin-4-one are very high from piperidine-4-one which indicate the activity is enhanced by addition of this group .


Physical And Chemical Properties Analysis

The physical form of this compound is oil .

Scientific Research Applications

  • Anticonvulsant Activity :
    • A study by Rybka et al. (2017) synthesized a series of pyrrolidine-2,5-dione derivatives, revealing their potential as anticonvulsant agents. These compounds showed promising results in acute seizure models in mice, displaying protective indices superior to well-known antiepileptic drugs. The research also explored the mechanisms of action of these compounds and their safety in vitro. The study is significant as it offers insights into the development of new anticonvulsant agents and their underlying mechanisms Rybka et al., 2017.

Analgesic Applications :

  • Neuropathic Pain Relief :
    • The study by Deseure et al. (2002) investigated the effects of the 5-HT(1A) receptor agonists F 13640 and F 13714 in a rat model of trigeminal neuropathic pain. The research highlighted the profound analgesic properties of these agonists in the model, offering a new perspective on central analgesia mechanisms and their potential applications in managing trigeminal neuropathic pain Deseure et al., 2002.

Neurological Disorder Research :

  • Parkinson's Disease :

    • Langston et al. (1983) conducted a study where four individuals developed marked parkinsonism after using an illicit drug intravenously. The substance was primarily composed of 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), which is known to selectively damage cells in the substantia nigra. This study is critical for understanding the chemical-induced pathogenesis of Parkinson's disease and potential therapeutic approaches Langston et al., 1983.
  • Spinal Cord Injury and Allodynia :

    • The research by Colpaert et al. (2004) explored the use of the selective, high-efficacy 5-HT(1A) receptor agonist F 13640 in rodent models of chronic nociceptive and neuropathic pain, as well as in spinal cord injury. The study provided initial evidence of a curative-like action of this receptor activation on pathological pain, marking an important step in understanding and potentially treating pain resulting from spinal cord injuries Colpaert et al., 2004.

Cognitive Function Research :

  • Memory Enhancement :
    • A study by Li Ming-zhu (2008) focused on the synthesis of 4-substitued piperazin-1-yl 2-[1-(pyridine-2-yl)ethoxy] acetamide and its effects on memory ability in mice. This research provides valuable insights into the potential cognitive benefits of this compound, indicating its relevance in studies aimed at understanding and improving memory function Li Ming-zhu, 2008.

properties

IUPAC Name

1-(pyridin-3-ylmethyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c14-11-3-6-13(7-4-11)9-10-2-1-5-12-8-10/h1-2,5,8H,3-4,6-7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTULPMPRCARKLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10423625
Record name 1-(pyridin-3-ylmethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((Pyridin-3-YL)methyl)piperidin-4-one

CAS RN

41661-57-8
Record name 1-(3-Pyridinylmethyl)-4-piperidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41661-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(pyridin-3-ylmethyl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10423625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-(3-Pyridinylmethyl)-4-piperidone is prepared from 4-piperidone and 3-picolyl chloride hydrochloride essentially as described above in Example 38, Scheme C, step a.
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Synthesis routes and methods II

Procedure details

72 Grams of sodium hydride (50% dispersion in oil) were added to 1.5 liters of sodium dried benzene and the suspension formed was refluxed. 137.61 grams of 3-[N,N-di(2-methoxycarbonylethyl)aminomethyl]pyridine were added dropwise to the refluxing sodium hydride suspension in benzene and the solution was heated for a further 21/2 hours. 500 Milliliters of concentrated hydrochloric acid was added carefully. The mixture was filtered, separated and the acid layer combined with a further 200 milliliters of concentrated hydrochloric acid and refluxed for 18 hours. Solid sodium carbonate was added till the solution had a pH of 8. The mixture was filtered and the solution treated with benzene. The benzene extracts were combined, dried over magnesium sulphate and the solvent was evaporated to give 66.58 grams of N-(3-pyridylmethyl)-4-piperidone.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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